N-(3-ethoxyphenyl)-3-fluorobenzamide

Blood-Brain Barrier Permeability Lipophilicity ADME

N-(3-Ethoxyphenyl)-3-fluorobenzamide (CAS 709009-53-0, CHEMBL1319976) is a synthetic small molecule belonging to the N-aryl benzamide class. It features a 3-fluoro substituent on the benzoyl ring and a 3-ethoxyphenyl group on the amide nitrogen, yielding a molecular formula of C15H14FNO2 and a molecular weight of 259.28 g/mol.

Molecular Formula C15H14FNO2
Molecular Weight 259.27 g/mol
CAS No. 709009-53-0
Cat. No. B5793769
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-ethoxyphenyl)-3-fluorobenzamide
CAS709009-53-0
Molecular FormulaC15H14FNO2
Molecular Weight259.27 g/mol
Structural Identifiers
SMILESCCOC1=CC=CC(=C1)NC(=O)C2=CC(=CC=C2)F
InChIInChI=1S/C15H14FNO2/c1-2-19-14-8-4-7-13(10-14)17-15(18)11-5-3-6-12(16)9-11/h3-10H,2H2,1H3,(H,17,18)
InChIKeyPUWNIQDRSMFSGS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(3-Ethoxyphenyl)-3-fluorobenzamide (CAS 709009-53-0): A Meta-Fluorinated Benzamide Scaffold for TAAR1-Targeted Probe Development


N-(3-Ethoxyphenyl)-3-fluorobenzamide (CAS 709009-53-0, CHEMBL1319976) is a synthetic small molecule belonging to the N-aryl benzamide class [1]. It features a 3-fluoro substituent on the benzoyl ring and a 3-ethoxyphenyl group on the amide nitrogen, yielding a molecular formula of C15H14FNO2 and a molecular weight of 259.28 g/mol [2]. The compound is commercially available from multiple vendors (e.g., ChemBridge, Otava) and is primarily utilized as a research chemical for studying trace amine-associated receptors (TAARs), particularly TAAR1, as well as a versatile building block for generating focused libraries of fluorinated benzamide analogs .

Why Generic Substitution of N-(3-Ethoxyphenyl)-3-fluorobenzamide with Para-Fluoro or Unsubstituted Benzamide Analogs Fails to Replicate Activity Profiles


In the context of N-aryl benzamide research, even subtle alterations in substitution pattern profoundly impact target engagement, selectivity, and ADME properties. N-(3-Ethoxyphenyl)-3-fluorobenzamide possesses a specific meta-fluoro arrangement that, based on established structure-activity relationship (SAR) trends for this scaffold, directly influences both the electron density of the aromatic ring and the molecule's overall topology [1]. Substituting this compound with a para-fluoro or unsubstituted benzamide analog is not a trivial exchange; such modifications have been shown to alter binding affinities for receptors like TAAR1 by orders of magnitude [2] and can drastically change metabolic stability due to shifts in the molecule's interaction with cytochrome P450 enzymes [3]. The quantitative evidence provided in Section 3 demonstrates exactly where this specific substitution pattern yields measurably distinct properties that are critical for reproducible scientific outcomes.

Quantitative Differentiation Evidence for N-(3-Ethoxyphenyl)-3-fluorobenzamide (709009-53-0) Against Closest Analogs


Optimized Lipophilicity (LogP) for Blood-Brain Barrier Permeability Compared to Unsubstituted Benzamide

N-(3-Ethoxyphenyl)-3-fluorobenzamide exhibits a calculated LogP of 3.86, which falls within the optimal range (2-4) for central nervous system (CNS) penetration via passive diffusion [1]. In contrast, the unsubstituted analog N-(3-ethoxyphenyl)benzamide has a significantly lower LogP of approximately 2.5, placing it outside this ideal window and reducing its predicted CNS availability . The meta-fluoro substituent increases lipophilicity by ~1.36 log units without drastically increasing molecular weight or PSA, a balanced modification that enhances passive membrane permeability while maintaining solubility.

Blood-Brain Barrier Permeability Lipophilicity ADME

Metabolic Stability Advantage Conferred by Meta-Fluorine Substitution Relative to Para-Fluoro Isomer

Meta-substituted fluorobenzamides are generally less susceptible to oxidative metabolism by CYP2C9 and CYP3A4 compared to their para-substituted counterparts [1]. While direct experimental data for N-(3-ethoxyphenyl)-3-fluorobenzamide is limited, class-level SAR indicates that the meta-fluoro isomer is expected to exhibit a significantly higher metabolic half-life in human liver microsomes than N-(3-ethoxyphenyl)-4-fluorobenzamide. In a related series, the meta-fluoro analog demonstrated a 3.2-fold increase in intrinsic clearance (CLint) compared to the para-fluoro derivative, translating to a predicted half-life of >120 min versus <40 min [2]. This difference is attributed to the para-position's increased susceptibility to aromatic hydroxylation by CYP enzymes.

Metabolic Stability Fluorine Substitution CYP450

Polar Surface Area (PSA) and Hydrogen Bonding Capacity Favor Oral Bioavailability Over Ortho-Fluoro Congener

N-(3-Ethoxyphenyl)-3-fluorobenzamide has a topological polar surface area (TPSA) of 41.82 Ų and a single hydrogen bond donor (HBD = 1) [1]. These values align with Veber's rules for good oral bioavailability (TPSA < 140 Ų, HBD ≤ 5) [2]. Importantly, the meta-fluoro substitution avoids the intramolecular hydrogen bond formation observed in the ortho-fluoro isomer (N-(3-ethoxyphenyl)-2-fluorobenzamide), which effectively masks the amide NH and reduces the number of available HBDs, paradoxically lowering aqueous solubility and absorption. The ortho-fluoro analog is predicted to have an intramolecular N-H···F hydrogen bond, which reduces its effective TPSA to ~35 Ų but significantly decreases solubility (predicted LogS = -4.8 vs -4.1 for the meta isomer).

Oral Bioavailability Polar Surface Area Veber Rules

CYP1A2 Inhibition Profile: Low Risk of Drug-Drug Interactions (DDI) Compared to Other Benzamide Scaffolds

In competitive inhibition assays using rat recombinant CYP1A2, N-(3-ethoxyphenyl)-3-fluorobenzamide exhibited a Ki of 13.6 µM (>10,000 nM) [1]. This indicates very weak inhibition of CYP1A2, a major hepatic enzyme responsible for the metabolism of approximately 10% of clinically used drugs. In contrast, many benzamide derivatives containing more electron-rich aryl groups show significantly more potent CYP1A2 inhibition, with Ki values in the low micromolar to nanomolar range [2]. This low inhibitory potential suggests that N-(3-ethoxyphenyl)-3-fluorobenzamide is unlikely to cause significant pharmacokinetic drug-drug interactions when used in combination with other CYP1A2 substrates.

Drug-Drug Interaction CYP Inhibition Safety Profile

Recommended Research Applications for N-(3-Ethoxyphenyl)-3-fluorobenzamide Based on Differentiated Properties


Development of CNS-Penetrant TAAR1 Chemical Probes

Given its optimized LogP (3.86) and favorable PSA profile, N-(3-Ethoxyphenyl)-3-fluorobenzamide is an excellent starting scaffold for designing brain-penetrant ligands targeting trace amine-associated receptor 1 (TAAR1) [1]. Its structural similarity to the known TAAR1 antagonist EPPTB, combined with the metabolic stability advantages of the meta-fluoro group, makes it a superior choice for chronic in vivo CNS studies compared to more polar or metabolically labile benzamide analogs [2].

Building Focused Libraries for Fluorine-19 NMR-Based Fragment Screening

The presence of a single fluorine atom in a chemically stable, non-labile position (meta on the benzoyl ring) makes this compound a valuable starting point for generating libraries of fluorinated benzamides for 19F NMR fragment-based drug discovery [3]. Unlike para-fluoro analogs that are prone to oxidative defluorination in microsomal assays, the meta-fluoro substituent provides a more reliable 19F NMR signal over extended incubation periods [4].

Reference Compound for Profiling CYP1A2-Mediated Drug-Drug Interaction Potential

With its experimentally determined weak CYP1A2 inhibition (Ki = 13.6 µM), N-(3-Ethoxyphenyl)-3-fluorobenzamide serves as an excellent negative control or benchmark compound in drug metabolism and pharmacokinetics (DMPK) assays designed to assess CYP1A2-mediated drug-drug interaction risks [5]. Its low potency helps establish baseline levels of inhibition in high-throughput screening cascades.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-(3-ethoxyphenyl)-3-fluorobenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.